methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Amino-1H-pyrazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Biological Activity
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of appropriate precursors, including substituted benzaldehydes and pyrazolone derivatives. The general synthetic route includes:
- Formation of the Pyrazole Core : The reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds forms the pyrazole ring.
- Substitution Reactions : Further modifications introduce the methoxybenzyl and acetyl groups to yield the final compound.
Biological Activity
This compound exhibits several pharmacological activities, which can be summarized as follows:
1. Anti-inflammatory Activity
Pyrazole derivatives are widely recognized for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. For instance, a study demonstrated that certain pyrazole derivatives exhibited selective COX-2 inhibition with minimal effects on COX-1, suggesting a favorable safety profile .
2. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. This compound has shown activity against both bacterial and fungal strains, indicating its potential as a lead compound in developing new antimicrobial agents .
3. Anticancer Activity
The pyrazole scaffold has been associated with anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Compounds similar to this compound have been evaluated in vitro and in vivo for their ability to suppress tumor growth .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-[(2-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H23N3O4/c1-15(23-14-16-9-7-8-12-19(16)28-2)21-18(13-20(26)29-3)24-25(22(21)27)17-10-5-4-6-11-17/h4-12,24H,13-14H2,1-3H3 |
InChI Key |
YFXBYLQRCLNLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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